molecular formula C17H17ClN3+ B13364832 4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13364832
M. Wt: 298.8 g/mol
InChI Key: AHULTCPBULZBAE-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with 2-chlorobenzyl and 4-methylbenzyl groups. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.

Preparation Methods

The synthesis of 4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 2-chlorobenzyl chloride and 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting triazolium salt is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The triazolium salt can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed.

Scientific Research Applications

4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:

    Chemistry: The compound is used as a precursor in the synthesis of various triazole-based compounds, which have applications in coordination chemistry and catalysis.

    Biology: Triazolium salts, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.

    Industry: In the industrial sector, triazolium salts are used as ionic liquids, which have applications in green chemistry, electrochemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other biomolecules, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:

    1,2,4-Triazole: The parent compound of the triazolium salt, which has a wide range of applications in medicinal chemistry and materials science.

    Benzyl-substituted triazoles: Compounds with benzyl groups attached to the triazole ring, which exhibit similar chemical properties and applications.

    Chlorobenzyl-substituted triazoles: Compounds with chlorobenzyl groups attached to the triazole ring, which are studied for their unique biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C17H17ClN3+

Molecular Weight

298.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17ClN3/c1-14-6-8-15(9-7-14)10-21-13-20(12-19-21)11-16-4-2-3-5-17(16)18/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

AHULTCPBULZBAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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